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Compound of Interest

Compound Name: 1,1,8,8-Tetramethoxyoctane

CAS No.: 7142-84-9

Cat. No.: B8813739 Get Quote

Executive Summary
Octanedial bis(dimethyl acetal) (1,1,8,8-tetramethoxyoctane) is the chemically stable

surrogate of octanedial, a C8-dialdehyde frequently generated during the ozonolysis of

polyunsaturated fatty acids (PUFAs) or cyclic alkenes.

While free dialdehydes are prone to rapid polymerization and oxidation, the bis(dimethyl acetal)

derivative offers superior gas chromatography (GC) stability. Its mass spectral signature is

dominated by predictable, charge-directed fragmentation pathways that distinguish it from

cyclic acetals and free aldehydes.

Key Identification Metrics:

Molecular Formula:

Molecular Weight: 234.33 Da

Base Peak (EI, 70 eV): m/z 75

Diagnostic Loss:

(m/z 203)
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Mechanistic Fragmentation Analysis (EI, 70 eV)
The electron ionization (EI) behavior of octanedial bis(dimethyl acetal) is governed by the

strong directing power of the oxygen lone pairs. Unlike hydrocarbons, where random chain

cleavage occurs, the acetal functionality dictates specific bond scissions.

The Dominant Pathway: -Cleavage
The most intense signal in the spectrum arises from

-cleavage adjacent to the acetal carbon. The ionization of an oxygen lone pair weakens the

bond, leading to its rupture.

Mechanism: The radical cation undergoes homolytic cleavage to release a stable,

resonance-stabilized oxonium ion.

Fragment: Dimethoxycarbenium ion

.

m/z:75 (Base Peak).

Significance: This peak is diagnostic for all dimethyl acetals. Its dominance often suppresses

the molecular ion

.

High-Mass Diagnostic Ions
While the base peak confirms the functional group, the high-mass region provides molecular

weight confirmation.

Methoxy Radical Loss: Cleavage of the

bond yields

.

m/z:
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.

Observation: Typically low intensity (<5%) but crucial for determining the carbon chain

length.

Side-Chain Loss: Loss of the acetal head group

.

m/z:

.

Hydrocarbon Backbone Series
The octamethylene chain

contributes a series of alkyl fragments typical of aliphatic backbones.

Series: m/z 29, 43, 55, 69.

Pattern: These peaks appear at lower abundance compared to mono-functional alkanes due

to the charge-retention preference of the oxygenated termini.

Comparative Analysis: Derivative Performance
The choice of derivatization reagent significantly impacts sensitivity and structural information.

The table below compares the Bis(dimethyl acetal) against common alternatives.

Table 1: Comparative MS Performance of Octanedial
Derivatives
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Feature
Bis(Dimethyl
Acetal)

Bis(1,3-Dioxolane)
(Cyclic)

Free Octanedial

Derivatization

Reagent
Methanol / Ethylene Glycol / None (Underivatized)

Base Peak (m/z) 75 73 44 or 29

Molecular Ion (

)
Weak / Absent Weak

Often Absent

(Unstable)

Hydrolytic Stability
Moderate (Sensitive to

)

High (Entropically

favored)

Very Low

(Polymerizes)

GC Peak Shape Sharp, symmetric Sharp, symmetric
Tailing (Polar

interaction)

Diagnostic Utility
Excellent for

functional group ID
Excellent for stability Poor

Insight: While cyclic acetals (dioxolanes) offer higher stability against hydrolysis during workup,

the dimethyl acetal is often preferred for fatty acid analysis because it can be formed

simultaneously with fatty acid methyl esters (FAMEs) using standard methanolic HCl protocols.

Visualizing the Fragmentation Pathway[2][3][4][5][6]
[7]
The following diagram illustrates the charge-directed fragmentation logic for octanedial

bis(dimethyl acetal).
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Molecular Ion
[M]+• (m/z 234)

(Transient/Weak)

Base Peak
[CH(OCH3)2]+

(m/z 75)α-Cleavage (Dominant)

Methoxy Loss
[M - OCH3]+

(m/z 203)

Loss of •OCH3

Acetal Loss
[M - 75]+
(m/z 159)

C1-C2 Scission

Alkyl Series
CnH2n+1

(m/z 43, 57...)

Chain Fragmentation

Click to download full resolution via product page

Caption: Figure 1. Primary EI fragmentation pathways of octanedial bis(dimethyl acetal). The

formation of the resonance-stabilized oxonium ion (m/z 75) is the thermodynamically favored

route.

Experimental Protocol: Derivatization & Analysis
To ensure reproducible fragmentation data, the conversion of the dialdehyde to the acetal must

be quantitative. This protocol describes the "one-pot" conversion suitable for lipid ozonolysis

products.

Reagents[8][9][10][11]
Solvent/Reagent: 1.25 M HCl in Methanol (anhydrous).

Quenching Agent: Sodium bicarbonate (

) or Pyridine.

Extraction: Hexane (HPLC Grade).

Step-by-Step Workflow
Sample Preparation: Dissolve the aldehyde-containing sample (e.g., ozonized lipid residue)

in 1 mL of anhydrous methanol.

Acid Catalysis: Add 0.5 mL of 1.25 M HCl/MeOH. Cap the vial tightly (Teflon-lined cap).
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Incubation: Heat at 60°C for 30 minutes.

Note: Excessive heat may cause acetal exchange if other alcohols are present, but is

generally safe for DMA formation.

Quenching: Cool to room temperature. Add 1 mL of distilled water and neutralize

immediately with solid

until effervescence stops.

Critical: Acidic conditions during extraction can hydrolyze the acetal back to the aldehyde.

[1]

Extraction: Add 2 mL of Hexane. Vortex for 30 seconds. Centrifuge to separate layers.

Analysis: Inject 1 µL of the upper hexane layer into the GC-MS.

GC-MS Parameters[13][14]
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).

Inlet Temp: 250°C (Splitless mode recommended for trace analysis).

Source Temp: 230°C.

Ionization: EI (70 eV).[2][3][4]

Scan Range: m/z 40–300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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